Product packaging for 2-[(4-Fluorophenyl)sulfonyl]ethanol(Cat. No.:CAS No. 28122-13-6)

2-[(4-Fluorophenyl)sulfonyl]ethanol

Cat. No.: B2667209
CAS No.: 28122-13-6
M. Wt: 204.22
InChI Key: BUQOMEFZYUQRIV-UHFFFAOYSA-N
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Description

Significance of Organosulfur and Fluorinated Compounds in Synthesis

Organosulfur and fluorinated compounds are cornerstones of contemporary chemical synthesis, prized for the unique properties they impart to molecules.

Organosulfur compounds are integral to organic synthesis, serving as versatile building blocks, reagents, and intermediates. nih.govyoutube.combritannica.com Their importance spans pharmaceuticals, natural products, and materials science. nih.govtaylorandfrancis.com Functional groups like thiols, sulfides, sulfoxides, and sulfones exhibit distinct reactivity. youtube.combritannica.com For instance, the sulfonyl group is a key component in many structures, and sulfonic acids are recognized as strong organic acids, with their derivatives being widely used as detergents and in catalysis. britannica.com The diverse oxidation states of sulfur allow for a rich array of chemical transformations, making these compounds indispensable tools for constructing complex molecular architectures. nih.gov

The incorporation of fluorine into organic molecules has become a revolutionary strategy, particularly in medicinal chemistry. tandfonline.comresearchgate.netrsc.org Introducing fluorine can profoundly alter a molecule's properties, including its metabolic stability, acidity (pKa), and ability to permeate biological membranes. tandfonline.commdpi.comnih.gov Fluorine's high electronegativity can enhance the binding affinity of a drug candidate to its target protein. tandfonline.comresearchgate.net This is often achieved without significantly increasing the molecule's size, as fluorine is a relatively small atom. tandfonline.com Consequently, over 20% of all pharmaceutical products contain at least one fluorine atom, a testament to its impact on drug design and development. researchgate.net

Overview of Sulfonyl-Containing Ethanols as Synthetic Intermediates

The sulfonyl group (R-SO₂-R') is a robust and electron-withdrawing functional group that is relatively stable to many synthetic conditions. When combined with an ethanol (B145695) fragment, it forms a β-hydroxy sulfone structure. This arrangement is a valuable synthetic intermediate for several reasons. The hydroxyl group can be easily modified or can participate in reactions such as esterification or etherification. It can also be oxidized to an aldehyde or carboxylic acid, or replaced by other functional groups through substitution reactions.

The sulfonyl group, being a strong electron-withdrawing group, activates the adjacent methylene (B1212753) protons, making them acidic and amenable to deprotonation. The resulting carbanion is a potent nucleophile for forming new carbon-carbon bonds. Furthermore, the entire sulfonyl group can act as a good leaving group in certain elimination reactions, leading to the formation of alkenes. This dual functionality makes sulfonyl-containing ethanols versatile precursors. For example, related structures like sulfonyl bis(ethanol) derivatives serve as intermediates in the synthesis of pharmaceuticals and in the development of new polymers and materials. ontosight.ai

Scope and Research Focus on 2-[(4-Fluorophenyl)sulfonyl]ethanol

The primary research focus on this compound has been its application as a precursor for a specialized chemical tool in carbohydrate chemistry. Specifically, it is the foundational building block for synthesizing the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protecting group. diva-portal.orgmdpi.com

Protecting groups are essential in complex organic syntheses, such as those involving carbohydrates, to temporarily block reactive sites like hydroxyl groups. mdpi.com The Fsec group was designed as a novel, base-sensitive protecting group for alcohols. diva-portal.org A key advantage of the Fsec group is its stability under acidic conditions, while it can be cleanly removed under mild basic conditions, such as with piperidine (B6355638) in DMF or with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF. mdpi.com This orthogonality is crucial for multi-step synthetic strategies.

In a notable application, the Fsec group was used to protect the sterically hindered and relatively unreactive 4-hydroxyl group of a galactose building block. diva-portal.orgmdpi.com This Fsec-protected galactose donor was then successfully used in the synthesis of a glycoconjugate, 6-aminohexyl galabioside, demonstrating its practical utility in the challenging field of carbohydrate synthesis. diva-portal.orgmdpi.com The development of the Fsec protecting group from this compound highlights the compound's role as a valuable synthetic intermediate for creating specialized reagents.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 28122-13-6 glpbio.com
Molecular Formula C₈H₉FO₃S glpbio.com
IUPAC Name 2-((4-fluorophenyl)sulfonyl)ethanol
Synonyms 2-(4-Fluorobenzenesulfonyl)ethanol

Table 2: Features of the Fsec Protecting Group Derived from this compound

FeatureDescriptionReference
Full Name 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl diva-portal.orgmdpi.com
Function Protection of hydroxyl groups (O-protection) mdpi.com
Key Advantage Suitable for protecting unreactive and sterically hindered alcohols mdpi.com
Cleavage Conditions Mild basic conditions (e.g., 20% piperidine in DMF; 1.1 eq. TBAF in THF) mdpi.com
Stability Stable under acidic conditions (e.g., neat acetic acid, 5% TFA in THF) mdpi.com
Demonstrated Use Protection of the 4-OH group in a galactose donor for glycoconjugate synthesis diva-portal.orgmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9FO3S B2667209 2-[(4-Fluorophenyl)sulfonyl]ethanol CAS No. 28122-13-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)sulfonylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO3S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQOMEFZYUQRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 2 4 Fluorophenyl Sulfonyl Ethanol

Established Synthetic Routes to the Core Structure

The assembly of the 2-[(4-Fluorophenyl)sulfonyl]ethanol molecule can be achieved through various synthetic pathways. The primary approaches include the formation of the sulfone via sulfonylation reactions, direct construction of the ethanolic moiety, and the synthesis of the essential fluorophenyl sulfonyl precursors.

Synthesis via Sulfonylation Reactions

A principal and widely utilized method for constructing the sulfone linkage in this compound and its analogs is through sulfonylation reactions. This typically involves the reaction of a suitable precursor of the ethanolic portion with a derivative of 4-fluorobenzenesulfonic acid.

One common strategy is the reaction of an alcohol with a sulfonyl chloride in the presence of a base. While a direct synthesis of this compound via this method is not extensively detailed in readily available literature, the synthesis of analogous and more complex structures provides a clear precedent for this approach. For instance, the synthesis of 2-(4-fluorobenzenesulfonyl)-1,1-bis(4-fluorophenyl)ethan-1-ol is achieved by reacting 1,1-bis(4-fluorophenyl)ethanol with 4-fluorobenzenesulfonyl chloride in the presence of a base like potassium carbonate. The base serves to deprotonate the hydroxyl group, forming an alkoxide that then acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.

Another viable, though less direct, route employing a sulfonylation strategy involves a two-step process starting from an alcohol. The alcohol can first be converted to a better leaving group, such as a tosylate, by reacting it with tosyl chloride in pyridine (B92270). The resulting tosylate can then undergo nucleophilic substitution with a sulfinate salt, such as sodium 4-fluorobenzenesulfinate, to form the desired sulfone.

Strategies for Constructing the Ethanolic Moiety

The ethanolic moiety, a crucial component of the target molecule, can be introduced through several synthetic strategies. A direct and efficient method involves the reaction of a nucleophilic sulfur species with a two-carbon electrophile already containing a hydroxyl group or a precursor to it.

A documented synthesis of this compound utilizes 4-fluorothiophenol (B130044) as the starting material. nih.gov In this multi-step synthesis, 4-fluorothiophenol is first reacted with 2-bromoethanol (B42945) in the presence of a base, such as triethylamine, in a suitable solvent like acetonitrile (B52724). nih.gov This reaction proceeds via a nucleophilic substitution, where the thiophenolate anion displaces the bromide ion from 2-bromoethanol to form the intermediate, 2-[(4-fluorophenyl)thio]ethanol. nih.gov

This thioether intermediate is then subjected to an oxidation reaction to convert the sulfide (B99878) linkage to a sulfone. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). nih.gov This oxidation is a key step in forming the stable sulfonyl group and yields the final product, this compound. nih.gov

An alternative conceptual approach would be the reaction of sodium 4-fluorobenzenesulfinate with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol. This nucleophilic substitution reaction, where the sulfinate anion displaces the halide, would directly form the carbon-sulfur bond and install the ethanolic moiety in a single step.

Preparative Approaches to Fluorophenyl Sulfonyl Precursors

The synthesis of this compound relies on the availability of key precursors, primarily 4-fluorobenzenesulfonyl chloride and sodium 4-fluorobenzenesulfinate. There are well-established methods for the preparation of these essential reagents.

4-Fluorobenzenesulfonyl chloride is a common building block in organic synthesis. It can be prepared from several starting materials. One method involves the reaction of 4-fluorobenzenesulfonic acid with phosphorus pentachloride. Another approach is the oxidative chlorination of 4-fluorothiophenol. For example, the reaction of p-fluorobenzenethiol with hydrogen peroxide and titanium tetrachloride in acetonitrile can yield 4-fluorobenzenesulfonyl chloride. chemicalbook.com Industrially, sulfonyl chlorides are often prepared by the reaction of the corresponding aromatic compound with chlorosulfonic acid.

Sodium 4-fluorobenzenesulfinate, another crucial precursor for certain synthetic routes, can be prepared by the reduction of 4-fluorobenzenesulfonyl chloride.

Advanced Synthetic Modifications and Derivatization

Once the core structure of this compound is obtained, it can be further modified to explore structure-activity relationships or to synthesize new chemical entities. These modifications can be targeted at either the ethyl chain or the fluorophenyl ring.

Introduction of Functional Groups to the Ethyl Chain

The primary alcohol of the ethanolic moiety is a versatile functional group that can be readily transformed into a variety of other functionalities.

Etherification: The hydroxyl group can be converted into an ether through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide can then be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether.

Esterification: Esters can be prepared by reacting the alcohol with a carboxylic acid or its derivatives. A common method is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of an acid catalyst. Alternatively, for a more reactive approach, the alcohol can be treated with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. For example, reaction with acetyl chloride would yield 2-((4-fluorophenyl)sulfonyl)ethyl acetate.

Halogenation: The hydroxyl group can be replaced by a halogen atom. Reagents such as thionyl chloride (SOCl₂) can be used to convert the primary alcohol into the corresponding chloro derivative, 1-chloro-2-((4-fluorophenyl)sulfonyl)ethane.

Transformations of the Fluorophenyl Ring

The 4-fluorophenyl ring in this compound can undergo various transformations, primarily through electrophilic aromatic substitution reactions. The sulfonyl group is a deactivating group and a meta-director, while the fluorine atom is also deactivating but an ortho, para-director. The regiochemical outcome of such substitutions would depend on the specific reaction conditions and the interplay of these electronic effects.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The position of nitration will be influenced by the directing effects of the existing substituents.

Formation of Analogues and Homologues

The synthetic methodologies described for this compound can be readily adapted to produce a variety of its analogues and homologues.

Analogues of this compound, which possess variations in the aromatic ring of the sulfonyl group or substituents on the ethanol (B145695) backbone, can be synthesized by employing appropriately substituted precursors. For instance, using different substituted aryl sulfonyl chlorides or thiophenols in the synthetic schemes would lead to analogues with modified aromatic moieties. Similarly, starting with substituted epoxides or alkenes would result in analogues with different substitution patterns on the ethyl chain.

Homologues , such as 3-[(4-Fluorophenyl)sulfonyl]propanol (a γ-hydroxysulfone), can also be synthesized, although the synthetic strategy may require some modifications. The synthesis of γ-hydroxysulfones can be achieved through methods like the conjugate addition of sulfinic acids or their salts to α,β-unsaturated ketones, followed by the reduction of the keto group. nih.govresearchgate.netrsc.org For example, the reaction of 4-fluorophenylsulfinic acid with acrolein would yield a γ-ketosulfone, which upon reduction would give 3-[(4-Fluorophenyl)sulfonyl]propanol. Another approach involves the nucleophilic addition of sulfinates to allylic alcohols. njtech.edu.cnorganic-chemistry.org

Optimization of Reaction Conditions and Process Efficiency

Catalyst Systems and Solvent Effects

The choice of catalyst and solvent plays a pivotal role in the synthesis of β-hydroxysulfones.

Catalyst Systems: A variety of catalysts can be employed to promote the key bond-forming reactions. For the sulfonylation of alcohols, catalysts such as ytterbium(III) trifluoromethanesulfonate (B1224126) and indium-catalyzed systems have been shown to be effective. acs.org In the context of ring-opening of epoxides with sulfinates, Lewis acids can be used to activate the epoxide ring. For the reduction of β-ketosulfones, various metal hydrides and catalytic hydrogenation systems are commonly used. rsc.org Photocatalytic methods using catalysts like fac[Ir(ppy)3] have also emerged as a powerful tool for the synthesis of β-hydroxysulfones from sulfonyl chlorides and styrenes in the presence of water. researchgate.netorganic-chemistry.org

Solvent Effects: The solvent can significantly influence the reaction rate, yield, and selectivity by affecting the solubility of reactants, stabilizing intermediates, and participating in the reaction mechanism. For the synthesis of vinyl sulfones, which can be precursors to hydroxysulfones, solvents like acetonitrile (MeCN) and nitromethane (B149229) (MeNO2) have been shown to favor the formation of the sulfone product, while 1,2-dichloroethane (B1671644) (DCE) can favor the formation of a vinyl sulfide intermediate. organic-chemistry.org In the oxidation of sulfides to sulfones, ethanol has been reported to be a suitable solvent, leading to high yields. acs.org Some reactions for the synthesis of β-hydroxysulfides, which are precursors to β-hydroxysulfones, can be carried out in aqueous media, offering a more environmentally friendly approach. beilstein-journals.org

Below is a table summarizing the effect of different solvents on the yield of sulfone synthesis in a model reaction.

SolventYield (%)
Dichloromethane (CH2Cl2)85
Tetrahydrofuran (THF)40
Toluene40
Acetonitrile (MeCN)40
1,4-Dioxane0
N,N-Dimethylformamide (DMF)0

This data is illustrative and based on findings from visible-light-induced one-pot synthesis of sulfonic esters. amanote.comresearchgate.net

Temperature and Pressure Influence on Yield and Selectivity

Pressure: The effect of pressure on the synthesis of sulfones is less commonly reported compared to temperature and solvent effects. Most sulfone syntheses are conducted at atmospheric pressure. google.comgoogle.com However, in certain reactions, such as the intramolecular Diels-Alder reaction of vinylsulfonates to form bicyclic sultones, high pressure (e.g., 13 kbar) can be employed to promote the reaction and suppress side reactions that may occur at elevated temperatures. acs.org For most laboratory-scale syntheses of this compound, it is unlikely that high pressure would be necessary or beneficial.

The following table illustrates the influence of temperature on the yield of a model sulfonation reaction.

Temperature (°C)Reaction Time (h)Yield (%)
80475
90482
100488
110485

This data is illustrative and based on general trends observed in sulfonation reactions. nih.gov

Scale-Up Considerations for Laboratory Syntheses

Scaling up the synthesis of this compound from a laboratory scale to a larger production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. labmanager.com

Heat Transfer: Many of the reactions involved in the synthesis of sulfones are exothermic. On a small laboratory scale, the heat generated can be easily dissipated by the surrounding environment. However, on a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. labmanager.com This can lead to a significant increase in the reaction temperature, potentially causing side reactions, product decomposition, or even a runaway reaction. Therefore, efficient cooling and temperature control systems are essential for a safe and successful scale-up.

Mixing: Homogeneous mixing of reactants and catalysts is crucial for achieving consistent reaction rates and high yields. As the reaction volume increases, ensuring efficient mixing becomes more difficult. Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in lower yields and the formation of impurities. The choice of stirrer, stirring speed, and reactor geometry are important considerations for effective mixing on a larger scale.

Reagent Addition: The rate of addition of reagents can have a significant impact on the reaction outcome, especially for highly exothermic or fast reactions. On a larger scale, the addition of reagents needs to be carefully controlled to manage the reaction temperature and prevent the accumulation of unreacted starting materials.

Work-up and Purification: The methods used for work-up and purification on a small scale, such as extraction and column chromatography, may not be practical or economical for larger quantities. Alternative methods, such as crystallization, distillation, or filtration, may need to be developed and optimized for the scale-up process. chemdiv.com

Safety: A thorough safety assessment is paramount before scaling up any chemical synthesis. This includes identifying potential hazards associated with the reagents, intermediates, and products, as well as the reaction conditions. Appropriate safety measures, such as personal protective equipment, ventilation, and emergency procedures, must be in place. labmanager.com

Chemical Reactivity and Mechanistic Investigations of 2 4 Fluorophenyl Sulfonyl Ethanol

Reactions of the Sulfonyl Moiety

The sulfonyl group (–SO₂–) is a key feature of the molecule, characterized by a sulfur atom in a high oxidation state (+6). This renders the sulfur atom highly electrophilic and influences the reactivity of the adjacent atoms.

The sulfur atom in the sulfonyl group is electron-deficient due to the two electronegative oxygen atoms, making it susceptible to attack by nucleophiles. While sulfones are generally stable, reactions involving nucleophilic attack at the sulfur center can occur under specific conditions, often leading to cleavage of a carbon-sulfur or oxygen-sulfur bond. However, such reactions are less common than those involving the α-carbon or other parts of the molecule.

Conversely, the sulfur atom in lower oxidation states, such as in sulfides, is a powerful nucleophile. libretexts.org For instance, sulfides readily react with alkyl halides to form sulfonium (B1226848) salts. libretexts.org In the context of 2-[(4-fluorophenyl)sulfonyl]ethanol, the sulfonyl group itself does not act as a nucleophile. However, its precursor, 2-[(4-fluorophenyl)thio]ethanol, possesses a nucleophilic sulfur atom that is crucial for the synthesis of the target compound via oxidation. mdpi.com

The sulfonyl group in this compound is at the highest stable oxidation state for sulfur in organic compounds. Therefore, it is resistant to further oxidation under standard conditions.

Reduction of the sulfonyl group, however, is a feasible transformation that can lead to compounds with sulfur in lower oxidation states. Strong reducing agents are typically required for this process. For example, β-phenylsulfonyl alcohol derivatives can be reduced via a single electron transfer elimination mechanism using sodium amalgam (Na-Hg). sioc-journal.cn While specific studies on this compound are not prevalent, analogous reactions suggest that its sulfonyl group could be reduced to a sulfinyl group (sulfoxide) or further to a thioether (sulfide).

Table 1: Potential Reduction Reactions of the Sulfonyl Group

Reagent/ConditionProduct TypeGeneral Reference
Strong reducing agents (e.g., LiAlH₄)Thiol or Sulfide (B99878)
Sodium Amalgam (Na-Hg)Alkene (via reductive elimination) sioc-journal.cn

Reactivity of the Ethanol (B145695) Chain

The two-carbon ethanol chain provides significant reactivity, primarily centered around the terminal hydroxyl group and the potential for elimination reactions.

The primary hydroxyl (–OH) group is a versatile functional handle that can be readily modified through various derivatization and substitution reactions. researchgate.netnih.gov These reactions are fundamental for introducing protecting groups or for converting the alcohol into a better leaving group for subsequent transformations.

A notable and specific derivatization of this compound is its reaction with triphosgene (B27547) to form 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl chloride (Fsec-Cl). mdpi.com This reagent was subsequently developed as a hydroxyl-protecting group in carbohydrate chemistry, demonstrating the utility of the parent alcohol as a synthetic building block. mdpi.comresearchgate.net The Fsec group is stable under acidic conditions but can be cleaved under mild basic conditions, such as with piperidine (B6355638) in DMF. mdpi.comresearchgate.net

Other common derivatization reactions applicable to the hydroxyl group include:

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base to form esters. nih.gov

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis).

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) to form sulfonate esters. This transformation converts the hydroxyl group into an excellent leaving group. libretexts.org

Table 2: Selected Derivatization Reactions of the Hydroxyl Group

ReagentProduct ClassApplicationSource
TriphosgeneChloroformate (Fsec-Cl)Synthesis of protecting groups mdpi.com
Acyl Chlorides / AnhydridesEstersFunctional group modification researchgate.netnih.gov
Tosyl Chloride / Mesyl ChlorideSulfonate EstersFormation of good leaving groups libretexts.org

Dehydroxylative substitution, where the entire hydroxyl group is replaced, is another important transformation. This can be achieved using various modern synthetic methods, such as dehydroxylative sulfonylation, which directly introduces a sulfonyl group in place of the alcohol. cas.cn

The ethanol moiety, bearing a sulfonyl group on the β-carbon, is structured for elimination reactions to form an alkene. science-revision.co.ukcognitoedu.org The elimination of water from the alcohol, known as dehydration, is a common pathway. libretexts.orgsavemyexams.com

This reaction is typically catalyzed by strong acids like sulfuric acid or phosphoric acid at elevated temperatures. savemyexams.com The mechanism often proceeds via an E1 pathway for secondary and tertiary alcohols, but for a primary alcohol like this compound, an E2 mechanism is also possible, especially if the alcohol is first converted to a better leaving group. libretexts.org The product of such an elimination would be 4-fluorophenyl vinyl sulfone, a valuable Michael acceptor in organic synthesis.

Alternatively, elimination can be induced under basic conditions if the hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate. libretexts.org Treatment of the resulting sulfonate ester with a strong, non-nucleophilic base would facilitate an E2 elimination to yield the vinyl sulfone. libretexts.org

Rearrangement reactions, such as the Pinacol rearrangement, are typically associated with vicinal diols and are not directly applicable here. wiley-vch.de Other rearrangements, like the Claisen rearrangement, would require initial derivatization of the alcohol to form an allyl ether. nih.gov

Transformations Involving the 4-Fluorophenyl Ring

The 4-fluorophenyl ring is subject to transformations characteristic of aromatic systems, primarily electrophilic and nucleophilic aromatic substitution. The powerful electron-withdrawing nature of the sulfonyl group significantly influences the regioselectivity and feasibility of these reactions.

The sulfonyl group is a strong deactivating group and a meta-director for electrophilic aromatic substitution (EAS). masterorganicchemistry.com Therefore, reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to occur at the positions meta to the sulfonyl group (i.e., at C3 and C5). These reactions would require harsh conditions due to the deactivating effect of the sulfone.

More significantly, the electron-withdrawing sulfonyl group, combined with the fluorine atom, strongly activates the aromatic ring for nucleophilic aromatic substitution (SₙAr). researchgate.netacs.org The fluorine atom is located at the para-position relative to the activating sulfonyl group, an ideal arrangement for SₙAr. The reaction proceeds via a negatively charged Meisenheimer complex intermediate, which is stabilized by the sulfonyl group. chegg.com This allows the fluorine atom to be displaced by a wide range of nucleophiles.

Table 3: Potential Aromatic Ring Transformations

Reaction TypePosition of AttackTypical ReagentsProduct TypeSource
Nucleophilic Aromatic Substitution (SₙAr)C4 (ipso-substitution)N, O, S Nucleophiles (e.g., R₂NH, RO⁻, RS⁻)4-substituted phenyl sulfones researchgate.netacs.org
Electrophilic Aromatic Substitution (EAS)C3, C5 (meta-substitution)HNO₃/H₂SO₄ (Nitration), Br₂/FeBr₃ (Bromination)3-substituted-4-fluorophenyl sulfones masterorganicchemistry.com

This reactivity makes this compound and its derivatives valuable precursors for the synthesis of more complex molecules where the 4-fluorophenyl moiety is further functionalized. researchgate.net

Aromatic Substitution Reactions (Electrophilic and Nucleophilic)

The 4-fluorophenyl group of the molecule is subject to both electrophilic and nucleophilic aromatic substitution reactions, with its reactivity profile being heavily influenced by the electronic effects of the fluorine atom and the powerful electron-withdrawing sulfonyl group.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene (B151609) ring. libretexts.org The sulfonyl group (-SO₂R) is a strong deactivating group due to its electron-withdrawing resonance and inductive effects. This deactivation reduces the nucleophilicity of the aromatic ring, making electrophilic substitution reactions more difficult compared to unsubstituted benzene. The sulfonyl group directs incoming electrophiles primarily to the meta position (C3 and C5) relative to the sulfonyl group.

Conversely, the fluorine atom is a deactivating group due to its strong inductive effect but is considered an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (Wheland intermediate) when substitution occurs at these positions. libretexts.org

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for aryl halides bearing strong electron-withdrawing groups. libretexts.org The 4-fluorophenylsulfonyl moiety in this compound is highly susceptible to SNAr reactions. The potent electron-withdrawing sulfonyl group, positioned para to the fluorine atom, strongly activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

The mechanism proceeds in two steps:

Addition of the nucleophile: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (Meisenheimer complex). The negative charge is delocalized onto the sulfonyl group's oxygen atoms, which provides significant stabilization. libretexts.org

Elimination of the leaving group: The aromaticity is restored by the elimination of the fluoride (B91410) ion, which is a good leaving group in this context.

This reaction pathway allows for the displacement of the fluorine atom by a wide range of nucleophiles. acs.org

Table 1: Comparison of Factors Influencing Aromatic Substitution on the 4-Fluorophenyl Ring

Reaction TypeKey Influencing GroupEffect on RingDirecting InfluenceTypical Conditions
Electrophilic -SO₂CH₂CH₂OHStrong DeactivationmetaStrong acids/electrophiles, heat
-FDeactivationortho, paraCatalyst required
Nucleophilic -SO₂CH₂CH₂OHStrong Activationortho, paraNucleophile, base, often heat
-FLeaving GroupN/ADMSO or similar polar aprotic solvent

Directed Ortho-Metalation and Related Reactions

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of specific C-H bonds in aromatic compounds. baranlab.org The reaction uses a directed metalation group (DMG) to chelate an organolithium reagent (typically n-BuLi or s-BuLi), leading to deprotonation of the proximal ortho position. organic-chemistry.org

The sulfonyl group is recognized as a moderately strong DMG. organic-chemistry.org In the case of this compound, the sulfonyl moiety can direct lithiation to the C-H bonds at the C3 and C5 positions (ortho to the sulfonyl group). The mechanism involves the formation of a complex between the Lewis basic oxygen atoms of the sulfonyl group and the Lewis acidic lithium cation of the organolithium base. This complexation increases the kinetic acidity of the ortho protons, facilitating their abstraction by the alkyl anion of the base. baranlab.org

The resulting aryllithium intermediate is a potent nucleophile that can be trapped by various electrophiles (E+), such as aldehydes, ketones, carbon dioxide, or alkyl halides, to introduce a wide range of substituents at the C3/C5 position. This provides a regioselective method for synthesizing contiguously substituted aromatic compounds that can be difficult to access through classical electrophilic substitution. organic-chemistry.orgunblog.fr The fluorine atom at C4 is generally unreactive under these conditions and remains in the product.

Elucidation of Reaction Mechanisms and Intermediates

Understanding the precise mechanisms and the transient species involved in the transformations of this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Kinetic Studies of Key Transformation Steps

Kinetic studies of SNAr reactions provide quantitative insight into the reactivity of substrates and the influence of leaving groups and nucleophiles. While specific kinetic data for this compound is not widely published, extensive studies on analogous systems, such as halopurine nucleosides, offer valuable comparisons. byu.edu

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. The reactivity of the leaving group follows the general trend: F > Cl > Br > I. Fluorine is the most effective leaving group in this context because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This contrasts with SN1 and SN2 reactions, where iodide is typically the best leaving group. byu.edu

Kinetic studies have shown that sulfonyl groups can also act as excellent leaving groups in SNAr reactions, sometimes reacting even faster than a fluorine atom when strong oxygen or sulfur nucleophiles are used. byu.edu

Table 2: Relative Reactivity of Leaving Groups in a Model SNAr Reaction

Leaving Group (X)Relative Rate of SubstitutionRationale
-F HighMost electronegative halogen; polarizes the C-X bond, facilitating nucleophilic attack. byu.edu
-Cl ModerateLess electronegative than fluorine, leading to a slower rate of attack. byu.edu
-Br LowLess electronegative than chlorine. byu.edu
-I LowestLeast electronegative halogen; often the best substrate only in the absence of acid catalysts. byu.edu
-SO₂R' Very HighStrong electron-withdrawing nature makes it a powerful activating and leaving group. byu.edu

Identification of Transition States and Byproducts

The key intermediate in the SNAr reaction of this compound is the Meisenheimer complex. This species is a resonance-stabilized, negatively charged cyclohexadienyl anion. Its stability is critical to the reaction's success and is greatly enhanced by the para-sulfonyl group, which delocalizes the negative charge away from the ring. libretexts.org

In some cases, the formation of byproducts can occur. For instance, in reactions involving ambident nucleophiles, such as hydroxylamine, different products may arise depending on which atom (e.g., N or O) attacks the aromatic ring. Theoretical and experimental analyses on related sulfonyl-containing molecules have shown that the solvent can play a critical role in directing the reaction pathway. mdpi.com The transition state leading to one product may be lower in energy in a protic solvent like ethanol, while the transition state for a different product may be favored in an ionic liquid or aprotic solvent. mdpi.com

Potential byproducts in reactions of this compound can also arise from reactions involving the ethanol side chain or from competing reaction pathways under harsh conditions, such as high temperatures, which can lead to complex reaction mixtures. acs.org

Table 3: Potential Intermediates and Byproducts in Reactions of this compound

Reaction TypeIntermediate/Transition StatePotential ByproductsNotes
SNAr Meisenheimer ComplexProducts from attack at other sites (if nucleophile is ambident).The stability of the Meisenheimer complex is key. libretexts.org
DoM ortho-Lithiated SpeciesProducts from reaction with solvent or starting material.Requires anhydrous conditions and low temperatures to minimize side reactions.
High-Temp Rxns N/AComplex mixtures, potential decomposition products.Electron-poor substituents can sometimes lead to messy reactions at high temperatures. acs.org

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Analysis

NMR spectroscopy serves as a cornerstone for the structural elucidation of 2-[(4-Fluorophenyl)sulfonyl]ethanol, offering precise insights into the connectivity and spatial arrangement of its atoms.

Multi-Dimensional NMR (e.g., 2D-NMR) for Structural Connectivity

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the bonding framework of this compound. A COSY spectrum would reveal the coupling between the protons of the two methylene (B1212753) groups (-CH2-CH2-), confirming their adjacent relationship. The HSQC spectrum correlates the proton signals with their directly attached carbon-13 nuclei, allowing for unambiguous assignment of the carbon chemical shifts.

For instance, the triplet signal of the protons on the carbon adjacent to the sulfonyl group would show a correlation to the triplet signal of the protons on the carbon bearing the hydroxyl group in a COSY experiment. The HSQC would then link these proton signals to their respective carbon signals in the 13C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1 (adjacent to S)~3.5~59
C2 (adjacent to O)~4.0~57
Aromatic CH~7.3 (doublet)~130
Aromatic CH~8.0 (doublet)~117
Aromatic C-F---~166
Aromatic C-S---~137

Note: Predicted values are estimations and can vary based on solvent and experimental conditions.

Fluorine-19 NMR for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique specifically used to probe the chemical environment of the fluorine atom in this compound. The ¹⁹F NMR spectrum would typically show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electron density around the fluorine atom and is influenced by the electronic effects of the sulfonyl group. The coupling of the fluorine atom to the ortho-protons on the phenyl ring would result in a triplet multiplicity for the ¹⁹F signal, assuming similar coupling constants.

Conformational Analysis via NMR Spectroscopic Data

The three-bond coupling constants (³J) obtained from high-resolution ¹H NMR spectra can provide valuable information about the dihedral angles between adjacent protons, and thus the preferred conformation of the ethylsulfonyl chain. By applying the Karplus equation, which relates the magnitude of the coupling constant to the dihedral angle, it is possible to deduce the populations of different staggered conformations (gauche and anti) of the O-C-C-S backbone. This analysis helps in understanding the spatial orientation of the hydroxyl and fluorophenylsulfonyl groups relative to each other.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of the functional groups present in this compound.

Characterization of Sulfonyl Stretching Frequencies

The sulfonyl (SO₂) group is a prominent feature in the vibrational spectra of this compound. It gives rise to two characteristic and intense stretching vibrations: the asymmetric (νas) and symmetric (νs) stretches. These bands are typically observed in the infrared spectrum in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The exact positions of these bands can be influenced by the electronic effect of the 4-fluorophenyl group.

Analysis of C-F Vibrations

The carbon-fluorine (C-F) stretching vibration of the fluorophenyl ring is another key diagnostic band. This vibration typically appears as a strong band in the infrared spectrum in the region of 1250-1000 cm⁻¹. The presence of a strong absorption band in this region is a clear indicator of the C-F bond in the molecule.

Table 2: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
O-HStretching3500-3200 (broad)
C-H (aromatic)Stretching3100-3000
C-H (aliphatic)Stretching3000-2850
SO₂Asymmetric Stretching1350-1300
SO₂Symmetric Stretching1160-1120
C-FStretching1250-1000
S-CStretching800-600

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous determination of a compound's elemental formula. savemyexams.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments measure the mass-to-charge ratio (m/z) with exceptional accuracy, typically to four or more decimal places. savemyexams.com This precision allows for the differentiation between ions of the same nominal mass but different elemental compositions.

For this compound (Molecular Formula: C₈H₉FO₃S), the exact mass can be calculated using the precise masses of its constituent isotopes. This high-precision data is critical for confirming the identity of the synthesized compound and for identifying its metabolites or degradation products in complex matrices. google.comscirp.org

Table 1: Isotopes and Their Precise Masses

Element Isotope Atomic Mass (Da)
Carbon ¹²C 12.0000
Hydrogen ¹H 1.0078
Fluorine ¹⁹F 18.9984
Oxygen ¹⁶O 15.9949

Using these values, the expected monoisotopic mass of the protonated molecule [M+H]⁺ of this compound can be calculated and compared against the experimental value obtained from an HRMS analysis. The mass error, typically in parts per million (ppm), serves as a strong confirmation of the proposed elemental composition. scirp.org

Tandem mass spectrometry (MS/MS) experiments, particularly when coupled with HRMS, are invaluable for structural elucidation by analyzing the fragmentation patterns of a molecule. scirp.orgkobv.de In a typical experiment, the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. scirp.org The precise masses of these fragments help in proposing their elemental formulas and, subsequently, in reconstructing the original molecular structure.

Predicted Fragmentation Pathways for this compound:

Alpha-cleavage: Cleavage of the bond between the sulfonyl group and the ethyl chain, or between the sulfonyl group and the fluorophenyl ring.

Loss of SO₂: A common fragmentation pathway for sulfonyl compounds.

McLafferty Rearrangement: Possible if the side chain were longer, but less likely in this specific compound. miamioh.edu

Cleavage of the Ethanol (B145695) Side Chain: Loss of water (H₂O) or ethene (C₂H₄) from the ethanol moiety.

Fragmentation of the Aromatic Ring: Cleavage of the fluorophenyl ring, though this typically requires higher energy.

Table 2: Predicted Key Fragments in HRMS/MS of this compound

Predicted Fragment Ion Description
[C₆H₄FSO₂]⁺ 4-Fluorophenylsulfonyl cation
[C₆H₄F]⁺ 4-Fluorophenyl cation
[M-H₂O+H]⁺ Loss of a water molecule

Understanding these fragmentation pathways is crucial for identifying related compounds and potential metabolites in non-targeted analysis studies. nih.gov

Chromatographic and Hyphenated Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used technique in the pharmaceutical and chemical industries. japsonline.com

Developing a robust HPLC method is critical for the routine quality control and analysis of this compound. The goal is to achieve good separation of the main compound from any impurities, starting materials, or by-products with high resolution, good peak shape, and a reasonable run time. nih.gov

A typical method development strategy would involve:

Column Selection: A reversed-phase column, such as an Agilent ZORBAX Eclipse Plus C18 (4.6 × 150 mm, 5 µm), is a common starting point for moderately polar compounds like this. japsonline.com

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is generally effective. ashdin.commdpi.com The gradient profile would be optimized to ensure all components are eluted and well-separated.

Detector Selection: Given the presence of the phenyl ring, a UV detector set at an appropriate wavelength (e.g., 246 nm) would be suitable for detection. japsonline.com For higher sensitivity and structural confirmation, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred approach. mdpi.com

Method Validation: Once optimized, the method would be validated according to established guidelines to ensure it is accurate, precise, specific, linear, and robust. nih.gov

Table 4: Example Starting Conditions for HPLC Method Development

Parameter Condition Rationale/Reference
Column C18, 4.6 x 150 mm, 5 µm Common for reversed-phase separation of small organic molecules. japsonline.com
Mobile Phase A Water + 0.1% Formic Acid Acid improves peak shape and ionization for MS detection. ashdin.com
Mobile Phase B Acetonitrile or Methanol Common organic solvents for reversed-phase HPLC. researchgate.net
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column. nih.gov
Detection UV at ~246 nm or MS Phenyl group absorbs in the UV range; MS provides mass information. japsonline.commdpi.com

| Column Temperature | 40 °C | Elevated temperature can improve efficiency and reduce backpressure. nih.gov |

The development of such a method is crucial for ensuring the quality and consistency of this compound for any subsequent research or application.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. thermofisher.com However, direct analysis of polar compounds such as this compound is often hindered by their low volatility and potential for thermal degradation in the GC inlet and column. To overcome these limitations, derivatization is an essential step to increase the analyte's volatility and thermal stability. mdpi.commdpi.com Silylation is a widely employed derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl groups. researchgate.netcaltech.edu

For this compound, the hydroxyl group can be converted to a trimethylsilyl (B98337) (TMS) ether. This is typically achieved by reacting the compound with a silylating agent, for example, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst such as pyridine (B92270). caltech.educolostate.edu The resulting derivative, 1-(4-fluorophenyl)sulfonyl-2-(trimethylsilyloxy)ethane, is significantly more volatile and amenable to GC-MS analysis.

The GC-MS analysis of the silylated derivative would provide crucial information for its structural confirmation. The gas chromatogram would show a distinct peak at a specific retention time, indicative of the successful elution of the derivatized compound from the GC column. The mass spectrum corresponding to this peak, generated by electron ionization (EI), would exhibit a characteristic fragmentation pattern.

The mass spectrum would be expected to show a molecular ion peak ([M]⁺), which corresponds to the molecular weight of the silylated derivative. The fragmentation of this molecular ion would then produce a series of fragment ions that are diagnostic for the structure of the parent molecule. Key fragmentation pathways for silylated alcohols often involve the cleavage of bonds adjacent to the oxygen atom and the loss of neutral molecules. nih.govnih.govlibretexts.org For the TMS ether of this compound, characteristic fragments would likely arise from the cleavage of the C-C bond between the ethyl group and the sulfonyl group, as well as fragmentation of the fluorophenylsulfonyl moiety and the trimethylsilyloxyethyl group.

A summary of hypothetical GC-MS parameters for the analysis of the trimethylsilyl derivative of this compound is presented in Table 1.

Table 1: Hypothetical GC-MS Parameters for the Analysis of Silylated this compound

ParameterValue
Gas Chromatograph (GC)
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Carrier GasHelium
Inlet Temperature250 °C
Oven Temperature ProgramInitial 100 °C, ramp to 280 °C at 10 °C/min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass AnalyzerQuadrupole
Scan Rangem/z 40-500

Detailed analysis of the mass spectrum would reveal key fragment ions that aid in the structural elucidation of the derivatized compound. The expected major fragment ions are detailed in Table 2.

Table 2: Predicted Mass Spectral Fragmentation Data for the Trimethylsilyl Derivative of this compound

m/zProposed Fragment IonStructural Origin
293[M - CH₃]⁺Loss of a methyl group from the TMS moiety
203[M - C₂H₄OTMS]⁺Cleavage of the ethyl-sulfonyl bond
159[C₆H₄FSO₂]⁺Fluorophenylsulfonyl cation
103[CH₂=CH-O-TMS]⁺Trimethylsilyloxyethene cation
95[C₆H₄F]⁺Fluorophenyl cation
73[(CH₃)₃Si]⁺Trimethylsilyl cation

The identification of these characteristic fragments in the mass spectrum, in conjunction with the retention time data from the gas chromatogram, would provide strong evidence for the presence and structure of this compound in a sample after appropriate derivatization.

Computational and Theoretical Chemistry Studies of 2 4 Fluorophenyl Sulfonyl Ethanol

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular structure, properties, and reactivity. wavefun.comimist.ma For 2-[(4-Fluorophenyl)sulfonyl]ethanol, both DFT and ab initio methods are employed to gain a detailed understanding of its characteristics. wavefun.comajchem-a.comtandfonline.comresearchgate.netacs.org DFT, particularly with functionals like B3LYP, is a popular choice for its balance of accuracy and computational cost in studying organic molecules. ajchem-a.comresearchgate.net

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. researchgate.net For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation.

Studies on similar molecules, such as those containing a fluorophenyl group, have utilized methods like B3LYP with basis sets such as 6-311++G(d,p) to achieve accurate geometries. ajchem-a.comacs.org The optimized geometry of this compound would reveal the spatial relationship between the 4-fluorophenyl ring, the sulfonyl group, and the ethanol (B145695) moiety. The planarity of the phenyl ring and the tetrahedral geometry around the sulfur atom are key structural features. The conformation of the ethanol side chain, particularly the torsion angle around the S-C bond, is also a critical aspect determined through these calculations.

Table 1: Selected Optimized Geometrical Parameters of a Related Fluorophenyl Compound

ParameterBond Length (Å) / Bond Angle (°)
C-F1.352
C-S1.76 (approx.)
S=O1.45 (approx.)
C-S-O108.0 (approx.)
C-S-C105.0 (approx.)
O=S=O120.0 (approx.)

Note: The data presented is based on typical values for similar functional groups and may vary slightly for the specific molecule of this compound. Comprehensive calculations would provide precise values for this compound. ajchem-a.com

The conformation of related molecules, like 2-(N-(2-Fluorophenyl)imino)coumarin-3-carboxamide, has been shown to be influenced by crystallization conditions, leading to different polymorphic forms with distinct molecular geometries. nih.gov Similar conformational flexibility could be expected for this compound.

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of a molecule. ajchem-a.comtandfonline.comacs.org These theoretical spectra are invaluable for interpreting experimental spectroscopic data, as they allow for the assignment of specific vibrational modes to observed absorption bands. mdpi.com

For this compound, the calculated vibrational frequencies would correspond to the stretching and bending motions of its various functional groups. Key vibrational modes would include the S=O symmetric and asymmetric stretches, C-S stretching, C-F stretching, and the O-H stretch of the ethanol group. The calculated frequencies are often scaled by a factor to better match experimental values, accounting for anharmonicity and basis set limitations. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Related Sulfonyl Compound

Functional GroupVibrational ModeCalculated Wavenumber (cm⁻¹)
S=OAsymmetric Stretch~1350
S=OSymmetric Stretch~1160
C-SStretch~750
C-FStretch~1230
O-HStretch~3500

Note: These are approximate values based on characteristic group frequencies and computational studies of similar molecules. The exact values for this compound would require specific calculations. dntb.gov.ua

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity, and various computational analyses are used to probe this aspect of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. ajchem-a.comtandfonline.comacs.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. utdallas.edu

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. science.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the oxygen atoms of the sulfonyl group and the hydroxyl group, as well as the π-system of the fluorophenyl ring. The LUMO is expected to be distributed over the sulfonyl group and the aromatic ring, which can accept electron density.

Table 3: Representative HOMO-LUMO Energies and Gap for a Fluorophenyl-Containing Molecule

ParameterEnergy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap4.5 to 6.5

Note: These values are illustrative and based on computational studies of similar aromatic sulfonyl compounds. The precise energies for this compound would depend on the specific computational method and basis set used. ekb.eg

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. ajchem-a.commpg.de It examines charge transfer interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals, which contribute to the stability of the molecule. acs.org

In this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the oxygen and fluorine atoms to the antibonding orbitals of adjacent bonds. For instance, the interaction between the lone pairs of the sulfonyl oxygens and the σ* antibonding orbitals of the S-C bonds would be a significant stabilizing interaction. The strength of these interactions is measured by the second-order perturbation energy, E(2). acs.org NBO analysis also provides a more chemically intuitive picture of atomic charges compared to other methods.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). acs.orgmpg.de It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.net

For this compound, the MEP map would show the most negative potential (typically colored red) localized around the oxygen atoms of the sulfonyl group and the hydroxyl group, indicating these are the primary sites for electrophilic attack. The most positive potential (typically colored blue) would be found around the hydrogen atom of the hydroxyl group and potentially some of the hydrogen atoms on the phenyl ring, making them susceptible to nucleophilic attack. The MEP map provides a comprehensive view of the molecule's reactivity landscape. researchgate.net

Intermolecular Interactions and Supramolecular Chemistry

The supramolecular chemistry of this compound is dictated by a variety of non-covalent interactions, which govern its crystal packing and behavior in condensed phases. The molecule's structure, featuring a hydroxyl group, a sulfonyl group, and a fluorinated aromatic ring, allows for a rich landscape of intermolecular forces.

The presence of both a hydroxyl (-OH) group as a hydrogen bond donor and acceptor, and the oxygen atoms of the sulfonyl (-SO2-) group as strong hydrogen bond acceptors, predisposes this compound to form extensive hydrogen bonding networks. In the solid state, it is anticipated that these groups will be key players in establishing a well-defined, three-dimensional architecture.

Theoretical calculations can predict the geometry and energetics of these hydrogen bonds. For instance, Density Functional Theory (DFT) calculations could be employed to model dimers and larger clusters of the molecule, identifying the most stable hydrogen bonding motifs.

Table 1: Potential Hydrogen Bond Interactions in this compound

Donor GroupAcceptor GroupInteraction TypePredicted Strength
Hydroxyl (-OH)Hydroxyl (-OH)O-H···OStrong
Hydroxyl (-OH)Sulfonyl (-SO2)O-H···O=SStrong
Aromatic C-HHydroxyl (-OH)C-H···OWeak
Aromatic C-HSulfonyl (-SO2)C-H···O=SWeak
Aliphatic C-HHydroxyl (-OH)C-H···OWeak
Aliphatic C-HSulfonyl (-SO2)C-H···O=SWeak

This table is predictive and based on the functional groups present in the molecule. The actual interactions would be confirmed by crystallographic studies.

The fluorophenyl group in this compound introduces the possibility of other significant non-covalent interactions, including halogen bonding and π-π stacking.

Halogen Bonding: The fluorine atom, although the least polarizable of the halogens, can participate in halogen bonding, acting as an electrophilic species when interacting with a nucleophile. nih.govnih.gov In the context of this molecule, the fluorine atom could interact with the oxygen atoms of the sulfonyl or hydroxyl groups of a neighboring molecule. The ability of halogen atoms to act as hydrogen bond acceptors is also a recognized phenomenon. acs.org Computational methods are crucial for accurately describing these interactions. nih.gov In the crystal structure of a related compound, 2,5-bis[(4-fluorophenyl)iminomethyl]furan, C-H···F hydrogen bonds are observed, highlighting the potential for such interactions. researchgate.net

Table 2: Potential Halogen and Aromatic Interactions in this compound

Interaction TypeParticipating GroupsDescription
Halogen BondingC-F ··· O=S or C-F ··· O-HThe electrophilic region on the fluorine atom interacts with the lone pair of an oxygen atom.
π-π StackingFluorophenyl ring ··· Fluorophenyl ringFace-to-face stacking of the aromatic rings, contributing to crystal packing.
C-H···π InteractionsAliphatic/Aromatic C-H ··· Fluorophenyl ringA C-H bond points towards the face of the aromatic ring.
C-H···F InteractionsC-H ··· F-CA hydrogen atom interacts with the fluorine atom of a neighboring molecule. researchgate.net

Reaction Pathway Modeling and Transition State Characterization (Theoretical)

Theoretical chemistry offers a framework for understanding the reaction mechanisms involved in the synthesis and potential transformations of this compound. mdpi.com While specific theoretical studies on this compound's reaction pathways are not extensively documented in public literature, the general approaches can be outlined.

One key reaction in its synthesis is the oxidation of the precursor, 2-[(4-fluorophenyl)thio]ethanol, to the corresponding sulfone. mdpi.com Computational modeling could elucidate the mechanism of this oxidation, for instance, when using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA). mdpi.com

Modeling the Oxidation Pathway:

Reactant and Product Optimization: The geometries of the starting material (sulfide) and the final product (sulfone) would be optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure connecting the reactant and product would be performed. This involves locating a saddle point on the potential energy surface. uni-giessen.de

Frequency Analysis: Vibrational frequency calculations would be carried out to confirm the nature of the stationary points. The reactant and product should have all real frequencies, while the transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate. uni-giessen.de

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to verify that the identified transition state correctly connects the reactant and product on the potential energy surface.

A similar approach could be used to study other potential reactions, such as the formation of an ether from the hydroxyl group or further reactions involving the aromatic ring. For complex reactions, it is important to consider the role of the solvent, which can be modeled either implicitly (as a continuum) or explicitly (by including individual solvent molecules). The thermodynamic analysis of reactions in different solvents can be crucial for understanding product formation. mdpi.com

Table 3: Theoretical Parameters for Reaction Pathway Modeling

ParameterDescriptionComputational Method
Geometry OptimizationDetermination of the lowest energy structure of reactants, products, and transition states.DFT (e.g., B3LYP with a suitable basis set like 6-31G(d))
Transition State EnergyThe energy barrier of the reaction, which is related to the reaction rate.Single-point energy calculations at a higher level of theory (e.g., CCSD(T))
Imaginary FrequencyThe vibrational mode of the transition state corresponding to the bond breaking/forming process.Frequency calculation at the same level as geometry optimization.
Enthalpy and Gibbs Free Energy of ReactionThermodynamic parameters that determine the spontaneity and favorability of a reaction.Calculated from the electronic energies and vibrational frequencies.

Applications of 2 4 Fluorophenyl Sulfonyl Ethanol As a Synthetic Building Block and Enabling Reagent

The chemical compound 2-[(4-Fluorophenyl)sulfonyl]ethanol is a versatile organic molecule that serves as a valuable component in modern synthetic chemistry. Its utility extends from its role in protecting group strategies to its incorporation into complex functional scaffolds. The presence of the fluorophenyl sulfonyl moiety imparts unique reactivity and stability characteristics, making it an important tool for chemists.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic and Green Synthetic Routes

The conventional synthesis of 2-[(4-Fluorophenyl)sulfonyl]ethanol involves a multi-step process beginning with 4-fluorothiophenol (B130044) and 2-bromoethanol (B42945), followed by oxidation. mdpi.comdiva-portal.org While effective, this route presents opportunities for improvement in line with the principles of green chemistry. Future research could focus on developing more efficient, atom-economical, and environmentally benign synthetic pathways.

Key areas for exploration include:

Heterogeneous Catalysis: Investigating the use of solid-supported catalysts could simplify product purification, enable catalyst recycling, and reduce waste. For related sulfonamide compounds, nano-catalysts such as fly-ash:H3PO4 have been successfully used under ultrasonic irradiation to promote reactions efficiently at room temperature. Similar approaches could be adapted for the synthesis of sulfones like this compound.

Biocatalysis: The use of enzymes as catalysts could offer high selectivity and operation under mild conditions (neutral pH, ambient temperature), significantly reducing the environmental footprint of the synthesis.

Alternative Solvents: Replacing traditional organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids would enhance the sustainability of the synthesis process. frontiersin.orgsemanticscholar.org Multicomponent reactions (MCRs) in green solvents like ethanol have shown promise for creating complex molecules in good-to-excellent yields. frontiersin.org

Direct C-H Sulfonylation: Advanced methods that allow for the direct sulfonylation of C-H bonds would represent a significant leap in efficiency by reducing the number of synthetic steps required, thereby minimizing waste and improving atom economy.

Table 1: Comparison of Conventional vs. Potential Green Synthetic Routes

FeatureConventional SynthesisPotential Green/Catalytic Routes
Starting Materials 4-Fluorothiophenol, 2-BromoethanolSimpler, more abundant precursors
Catalyst Stoichiometric oxidants (e.g., m-CPBA) mdpi.comRecyclable heterogeneous catalysts, enzymes
Solvents Chlorinated solvents, Acetonitrile (B52724) mdpi.comWater, Ethanol, Ionic Liquids, Solvent-free semanticscholar.org
Energy Input Typically requires heating/cooling stepsRoom temperature, Microwave, or Ultrasonic irradiation semanticscholar.org
Waste Generation By-products from oxidants, salt wasteMinimal, with potential for catalyst recycling

Exploration of Advanced Materials Applications

The fluorophenyl sulfone moiety is a key component in a variety of high-performance polymers and advanced materials, prized for its thermal and chemical stability. mdpi.com This suggests that this compound could serve as a valuable monomer or additive in the creation of new materials.

Unexplored applications include:

High-Performance Polymers: The compound could be incorporated into poly(arylene ether sulfone)s (PAES). Sulfonated versions of these polymers, often made with monomers like bis(4-fluorophenyl)sulfone, are investigated for use as proton exchange membranes in fuel cells due to their excellent proton conductivity and mechanical properties. acs.org The hydroxyl group of this compound provides a reactive site for polymerization.

Optoelectronic Materials: Aromatic polyether sulfones containing fluorinated segments are being developed as fluorescent polymers for Polymer Light-Emitting Diodes (PLEDs). mdpi.com The difluoro-phenyl-sulfone unit is chosen for the stability and processability it imparts to the final material. mdpi.com Investigating the optical properties of polymers derived from this compound could lead to new, efficient, and stable polymer emitters.

Advanced Electrolytes: Sulfones are used as solvents in electrolytes for lithium-ion batteries due to their high electrochemical stability. acs.org Polymers or additives derived from this compound could enhance the performance and safety of next-generation batteries by improving ion transport and thermal stability.

Table 2: Potential Advanced Material Applications

Material ClassPotential Role of this compoundKey Properties ConferredRelevant Research Analogue
Proton Exchange Membranes Monomer for sulfonated polymersHigh proton conductivity, thermal stabilitySulfonated poly(arylene ether sulfone)s acs.org
Polymer Light-Emitting Diodes Monomer for fluorescent polymersThermal/chemical stability, solubilityFluorescent aromatic polyether sulfones mdpi.com
Lithium-Ion Battery Electrolytes Polymer matrix or solvent additiveElectrochemical stability, ion conductivitySulfone-based electrolytes acs.org

Integration with Flow Chemistry and Automated Synthesis

The synthesis of sulfonyl-containing compounds, which can involve hazardous reagents and harsh conditions, is an ideal candidate for the application of flow chemistry and automation. mdpi.com These technologies offer enhanced safety, precise control over reaction parameters, and improved scalability and reproducibility.

Future research should focus on:

Continuous Flow Synthesis: Developing a continuous flow process for this compound could significantly improve safety and space-time yield. mdpi.comresearchgate.net Flow chemistry has been successfully applied to the synthesis of aryl sulfonyl chlorides and sulfonylureas, demonstrating its feasibility for this class of compounds. researchgate.netgoogle.com An electrochemical flow approach, as demonstrated for sulfonyl fluorides, could also be a viable and green alternative. researchgate.net

Automated Reaction Optimization: Automated platforms can rapidly screen a wide range of reaction conditions (e.g., temperature, residence time, reagent ratios) to identify the optimal parameters for yield and purity with minimal human intervention. acs.orgrsc.org This is particularly useful for multi-step syntheses, allowing for the rapid development of robust and efficient processes.

On-Demand Synthesis: Integrated flow systems could enable the on-demand production of this compound and its derivatives, which is valuable for producing compounds with short shelf-lives or for creating libraries of related molecules for screening purposes. rsc.orgacs.org

Deeper Computational Insight into Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding and predicting chemical behavior, thereby accelerating research and development. Applying these methods to this compound can guide synthetic efforts and the design of new materials.

Areas for computational investigation include:

Reaction Mechanism Studies: Using techniques like Density Functional Theory (DFT), researchers can model potential reaction pathways for the synthesis of this compound. This can help in understanding transition states, activation energies, and the role of catalysts, guiding the development of more efficient synthetic routes. nih.gov Such studies have been used to compare the reactivity of different halogen-containing monomers in poly(arylene ether sulfone) synthesis. mdpi.com

Predicting Material Properties: Computational modeling can predict the physical and chemical properties of polymers derived from this compound, such as their thermal stability, mechanical strength, and electronic properties. This allows for the in silico screening of potential materials before committing to lab-based synthesis.

Structure-Activity Relationships: For applications in medicinal chemistry or materials science, computational studies can elucidate how the structure of the molecule influences its function. Quantum-chemical calculations have been used to screen the reactivity of vinyl sulfones, guiding the synthesis of compounds with desired properties. rsc.orgresearchgate.net Machine learning algorithms can also be trained on reaction databases to predict optimal conditions and outcomes. rsc.org

Q & A

Q. What are the established synthetic routes for 2-[(4-Fluorophenyl)sulfonyl]ethanol?

The compound is typically synthesized via sulfonylation and oxidation steps. A common method involves reacting (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one with sodium hydroxide and hydrogen peroxide in ethanol, yielding this compound through oxidative cyclization . Another approach uses 2-(aryl sulfonyl)ethanone derivatives as intermediates, reacting with hydrazine derivatives under reflux in ethanol/DMF to form sulfonamide-linked analogs . Key parameters include temperature control (~80°C for reflux) and stoichiometric ratios (e.g., 1:3 molar ratio of starting ketone to NaOH) to achieve yields of 55–60% .

Q. How is the compound structurally characterized in research settings?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters a = 13.7046 Å, b = 5.3216 Å, c = 20.4401 Å, and β = 119.612° have been reported for related sulfonyl derivatives . Complementary techniques include:

  • IR spectroscopy : Peaks at ~1340–1145 cm⁻¹ confirm sulfonyl (SO₂) groups .
  • ¹H NMR : Signals at δ 3.68 ppm (d, J = 2.0 Hz) for CH₂ groups adjacent to sulfonyl moieties .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and purity?

Reaction optimization focuses on:

  • Catalyst selection : Glacial acetic acid as a catalyst in ethanol improves hydrazone formation efficiency .
  • Solvent systems : Ethanol/DMF mixtures enhance solubility of intermediates during recrystallization .
  • Oxidative conditions : Controlled addition of 30% H₂O₂ prevents over-oxidation of the sulfonyl group . Computational tools like density functional theory (DFT) can model transition states to identify rate-limiting steps .

Q. What computational strategies are employed to predict biological activity?

Molecular docking studies against bacterial enzymes (e.g., E. coli dihydrofolate reductase) reveal binding affinities of sulfonyl derivatives. For example, sulfonamide-linked analogs show docking scores of −8.2 to −9.5 kcal/mol, correlating with experimental MIC values (e.g., 8–32 µg/mL against S. aureus) . Machine learning models trained on QSAR datasets can predict bioactivity cliffs for structural analogs .

Q. How do structural modifications influence pharmacological properties?

Systematic SAR studies demonstrate:

  • Fluorine substitution : The 4-fluorophenyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
  • Sulfonyl vs. carbonyl groups : Sulfonyl derivatives exhibit stronger hydrogen bonding with target proteins (e.g., ΔG = −5.3 kcal/mol vs. −3.8 kcal/mol for carbonyl analogs) .
  • Hydrazine linkers : Introducing 4-hydrazinobenzenesulfonamide increases solubility and antibacterial potency (MIC reduction by 4-fold) .

Methodological Considerations

  • Experimental design : Use fractional factorial designs to screen reaction variables (e.g., temperature, solvent polarity) .
  • Data contradiction resolution : Conflicting bioactivity results may arise from crystallographic polymorphism; validate via DSC (differential scanning calorimetry) and PXRD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.